![molecular formula C11H14Cl2FNO B1424527 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1219949-18-4](/img/structure/B1424527.png)
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride
Overview
Description
2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the linear formula C11H13O1N1Cl1F1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC1=CC=C(OCC2CNCC2)C(Cl)=C1 . The InChI key for this compound is WYHZJQPOAKQUHM-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Reactivity
Towards New Heterocycle-Based Molecules The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), a relative of 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether hydrochloride, has been synthesized and extensively studied. Its structural and reactive properties have been characterized through various techniques, including X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. Analysis like HOMO and LUMO, NBO, and first hyperpolarizability studies indicate its potential in nonlinear optics, with further computational studies exploring its reactive properties and stability in different environments. This compound has shown promise as an anti-cancerous drug lead due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist (Murthy et al., 2017).
Optical and Dielectric Properties
Influence of Fluorinated Diamine on Polyimide Thin Films Research into the influence of the trifluoromethyl (CF3) group and ether group on the optical properties of fluorinated polyimides (PIs) provides insights into the applications of this compound-related compounds. The synthesis involved complex reactions and resulted in PIs with notable thermal stability, low dielectric constants, and distinct optical properties. The study underscores the ether group's role in enhancing thermal stability and lowering color intensity, indicative of its potential in materials science applications (Jang et al., 2007).
Material Science and Engineering
Synthesis of Novel Polymer Electrolyte Membranes Innovative poly(aryl ether sulfone) copolymers containing 2,5-biphenylpyridine and tetramethyl biphenyl moieties, synthesized by polycondensation, show promising applications. These copolymers exhibit excellent film-forming properties, high mechanical integrity, and significant thermal stability, making them suitable for high-temperature fuel cells and possibly related to this compound in their applications and structural properties (Pefkianakis et al., 2005).
New Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s Poly(1,3,4-oxadiazole-ether-imide)s incorporating ether linkages exhibit high thermal stability, glass transition temperatures, and exhibit blue fluorescence when in solution. These properties, along with their smooth surface morphology, underscore their potential in applications like thin-film electronics, possibly overlapping with the applications of this compound (Hamciuc et al., 2005).
Fluorinated Pyridinium and Ammonium Cationic Surfactants Partially fluorinated cationic surfactants, with a fluoroalkyl chain interrupted by ether oxygen, exhibit surface activities potentially useful in oil field applications. Their fluorine efficiency and specific surface activities suggest potential applications in industrial processes (Yake et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO.ClH/c12-10-5-9(13)1-2-11(10)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDXWGIVOSXILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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